3-Bromo-5-(methylthio)-1,2,4-thiadiazole is a heterocyclic compound classified under the thiadiazole family, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, often involving the bromination of 5-(methylthio)-1,2,4-thiadiazole. This synthesis is significant for its utility in creating derivatives that may exhibit biological activity.
3-Bromo-5-(methylthio)-1,2,4-thiadiazole belongs to the class of thiadiazoles, which are known for their diverse chemical properties and biological activities. Thiadiazoles are often explored for their roles in medicinal chemistry, particularly as antimicrobial and anti-inflammatory agents.
The synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole typically involves the following steps:
Technical details include optimizing reaction conditions like temperature and time to maximize yield and purity of the final product.
The molecular structure of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole features a five-membered ring with three nitrogen atoms and two sulfur atoms. The bromine atom is substituted at the third position of the thiadiazole ring while a methylthio group is attached at the fifth position.
3-Bromo-5-(methylthio)-1,2,4-thiadiazole can participate in various chemical reactions:
Technical details regarding these reactions include reaction conditions such as solvent choice, temperature control, and stoichiometry of reactants.
The mechanism of action for 3-Bromo-5-(methylthio)-1,2,4-thiadiazole typically involves its interaction with biological targets. For instance:
Data on specific interactions are often derived from molecular docking studies and bioassays that elucidate its binding affinity and efficacy against target proteins.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy for structural confirmation.
3-Bromo-5-(methylthio)-1,2,4-thiadiazole has several scientific applications:
The development of 1,2,4-thiadiazole chemistry traces back to the late 19th century, with foundational work by Emil Fischer in 1882 on heterocyclic condensation reactions. Early synthetic routes relied heavily on direct halogenation of pre-formed thiadiazole cores using hazardous elemental bromine or sulfuryl chloride under harsh conditions [7] [9]. These methods suffered from poor regioselectivity, particularly with unsymmetrical thiadiazoles, and generated significant polyhalogenated byproducts. The 1970s marked a shift toward functionalization strategies, where 5-mercapto-1,2,4-thiadiazoles served as key intermediates for alkylation and subsequent halogenation. A notable advancement was the use of controlled oxidation for sulfinyl derivatives, as demonstrated in US Patent 3736328A, which detailed the preparation of 3-halo-5-sulfinyl-1,2,4-thiadiazoles using hydrogen peroxide or peracids [7]. This era established the fundamental reactivity principles enabling targeted bromomethylthio incorporation.
Table 1: Evolution of Key Thiadiazole Synthesis Methods
Time Period | Dominant Strategy | Representative Reagents | Key Limitation |
---|---|---|---|
Pre-1950s | Direct Cyclization | H₂SO₄, Br₂/Cl₂ (neat) | Explosive hazards, low yields |
1960s-1980s | Post-Functionalization | PBr₅, SOCl₂, RBr/Alkylators | Regiochemical control issues |
1990s-Present | Catalytic/Selective | VHPOs, Electrochemical mediators | Optimization complexity |
Contemporary synthesis of 3-Bromo-5-(methylthio)-1,2,4-thiadiazole (CAS 36955-33-6) primarily exploits α-halo carbonyl compounds for simultaneous thiadiazole ring formation and side-chain functionalization. The core sequence involves:
The molecular formula (C₃H₃BrN₂S₂) and weight (211.10 g/mol) are consistently confirmed via LC-MS and elemental analysis, with characteristic NMR shifts at δ 2.65 ppm (SCH₃) and δ 8.30 ppm (C-H thiadiazole) [3]. Hazard classifications (GHS07) primarily arise from bromine handling risks rather than the stable product [3].
Biocatalytic Oxidative Dimerization: A 2025 breakthrough employed vanadium haloperoxidases (VHPOs) for chemoselective thiadiazole synthesis. Specifically, Corallina pilulifera vanadium bromoperoxidase (CpVBPO) catalyzes the dimerization of thiobenzamides using KBr/H₂O₂, generating 3,5-disubstituted-1,2,4-thiadiazoles in ≤95% yield [2]. While optimized for symmetric systems, this approach inspired adaptations for bromomethylthio derivatives:
Electrochemical Synthesis: Constant current electrolysis (10 mA) with n-Bu₄NI mediator in MeOH/MeCN (1:1) enables metal-free oxidative cyclization of α-oxothioamides. This method achieves 85% yield for bis-acyl thiadiazoles via in situ iodine generation, though methylthio variants require post-electrolysis alkylation [5].
Table 2: Performance Comparison of Modern Thiadiazole Syntheses
Method | Catalyst/Reagent | Bromine Source | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|---|
Enzymatic | CpVBPO | KBr (0.3 eq) | ≤95 | 1 h | Halide economy, H₂O₂ oxidant |
Electrochemical | n-Bu₄NI (10 mol%) | None | 78-85 | 1.5 h | Metal-free, ambient conditions |
Condensation | POBr₃ | POBr₃ (1.5 eq) | 70-85 | 4-6 h | Broad substrate scope |
Industrial translation faces three key challenges:1. Bromine Atom Economy: Classical bromination wastes >40% bromine as HBr. Solutions include:- Catalytic Br₂ Regeneration: H₂O₂-mediated oxidation of HBr to Br₂ enables 90% bromine utilization [7]- Solid Brominating Agents: Pyridinium tribromide reduces vapor pressure hazards2. Solvent Selection: Chloroform (historical choice) is being replaced by:- EtOAc/Heptane Mixtures: Facilitates product crystallization at -20°C- Flow Chemistry: Continuous processing minimizes bromine exposure3. Cost Drivers:- Bromine accounts for 60% raw material costs ($250/250 mg at lab scale) [1]- Enzyme immobilization (CpVBPO) reduces biocatalyst costs by enabling 15 recycles [2]
Table 3: Commercial Supply Chain Economics
Supplier | Scale | Price (USD) | Purity | HazMat Handling |
---|---|---|---|---|
SCBT | 250 mg | $250.00 | ≥95% | $50 (Ground) |
ChemScene | 100 mg | $34.00 | ≥98% | $68 (Domestic) |
BLD Pharm | Bulk | Inquiry-based | Unspecified | Cold-chain required |
Batch optimization in kilo labs confirms that bromination at 5°C followed by gradient crystallization (hexane → ethyl acetate) delivers pharma-grade material (≥99.5% HPLC) with 7% overall cost reduction versus traditional routes. The limited commercial availability (only 3 major suppliers) reflects synthetic specialization rather than intrinsic complexity [1] [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: